molecular formula C22H23NO4 B13426087 4-((3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methyl-2-oxopyrrolidin-1-yl)-4-oxobutanoic acid CAS No. 2216746-87-9

4-((3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methyl-2-oxopyrrolidin-1-yl)-4-oxobutanoic acid

Cat. No.: B13426087
CAS No.: 2216746-87-9
M. Wt: 365.4 g/mol
InChI Key: VWCKXAQRSUUVFU-BEFAXECRSA-N
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Description

4-((3R,5S)-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methyl-2-oxopyrrolidin-1-yl)-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a biphenyl group and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3R,5S)-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methyl-2-oxopyrrolidin-1-yl)-4-oxobutanoic acid typically involves multiple steps, including the formation of the biphenyl group and the pyrrolidinone ring. One common method involves the use of Grignard reagents to form the biphenyl group, followed by cyclization to form the pyrrolidinone ring . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((3R,5S)-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methyl-2-oxopyrrolidin-1-yl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-((3R,5S)-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methyl-2-oxopyrrolidin-1-yl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3R,5S)-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methyl-2-oxopyrrolidin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-([1,1’-Biphenyl]-4-ylmethyl)-3-methyl-2-oxopyrrolidin-1-yl)-4-oxobutanoic acid
  • **4-((3R,5S)-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methyl-2-oxopyrrolidin-1-yl)-4-oxopentanoic acid

Uniqueness

The unique combination of the biphenyl group and the pyrrolidinone ring in 4-((3R,5S)-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methyl-2-oxopyrrolidin-1-yl)-4-oxobutanoic acid provides distinct chemical and biological properties. This compound’s ability to interact with a wide range of molecular targets makes it valuable for various applications in research and industry.

Properties

CAS No.

2216746-87-9

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

4-[(3R,5S)-3-methyl-2-oxo-5-[(4-phenylphenyl)methyl]pyrrolidin-1-yl]-4-oxobutanoic acid

InChI

InChI=1S/C22H23NO4/c1-15-13-19(23(22(15)27)20(24)11-12-21(25)26)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,25,26)/t15-,19+/m1/s1

InChI Key

VWCKXAQRSUUVFU-BEFAXECRSA-N

Isomeric SMILES

C[C@@H]1C[C@H](N(C1=O)C(=O)CCC(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC1CC(N(C1=O)C(=O)CCC(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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